![molecular formula C9H11NO2S B1357492 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide CAS No. 769858-09-5](/img/structure/B1357492.png)

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide

Vue d'ensemble

Description

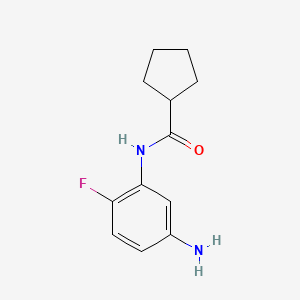

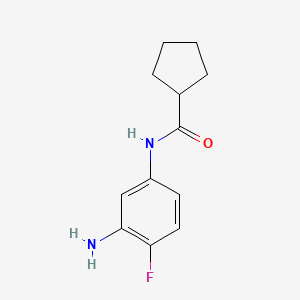

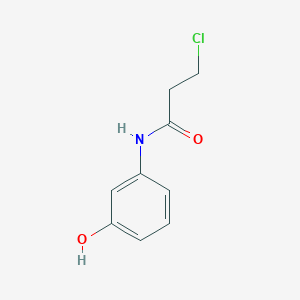

“2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C9H11NO2S . It is a derivative of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine”, which is a core structure of biologically active molecules .

Synthesis Analysis

The synthesis of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine” derivatives has been reported to start with 4-methoxythiophenol and proceed via acyliminium cyclization . This synthetic route gives the target product in four steps and 68% overall yield .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” consists of a thiazepine ring, which is a seven-membered ring containing a nitrogen atom and a sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” are not detailed in the search results, the synthesis process involves N-Acyliminium cyclization .Applications De Recherche Scientifique

Synthesis and Derivatives

Synthetic Potential and Derivative Creation : 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide serves as a base compound for synthesizing various derivatives like triazolo, oxadiazolo, and pyrazolo substituted derivatives, showcasing its versatility in chemical synthesis (Gupta et al., 2012).

Cycloaddition Processes : This compound also undergoes cycloaddition reactions, forming isoxazoline spiro adducts, which are significant in chemical research for their unique structural properties (Ryan, Francis, & Savage, 2014).

Ring Contraction and Expansion

Ring Contraction Synthesis : An efficient synthesis method has been developed for 4H-benzo[b][1,4]thiazine 1,1-dioxides, achieved through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process is notable for its mild conditions and use of commercially available building blocks (Fülöpová et al., 2015).

Expanding Synthetic Methods : Synthesis methods have been explored for creating 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, a core structure of biologically active molecules. This demonstrates the chemical's role in facilitating the creation of more complex structures (Deng et al., 2017).

Medicinal Interest

Antimicrobial Applications : Some derivatives of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine have been synthesized and evaluated for antibacterial and antifungal activities. This showcases its potential in medicinal chemistry, particularly in developing new antimicrobial agents (Kumar et al., 2013).

Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant activity, highlighting the compound's relevance in pharmaceutical research for neurological disorders (Díaz et al., 1994).

Orientations Futures

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWMPDCDNBCROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)